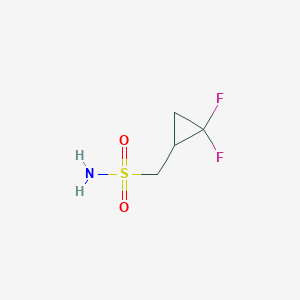
2-Amino-2-(6-fluoropyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(6-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative with significant interest in various scientific fields due to its unique chemical properties. The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques using readily available fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(6-fluoropyridin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while substitution reactions can produce a range of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Amino-2-(6-fluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 2-Amino-2-(6-fluoropyridin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can modulate the activity of enzymes and receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
Uniqueness
2-Amino-2-(6-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C7H7FN2O2 |
|---|---|
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
2-amino-2-(6-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-2-1-4(3-10-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12) |
Clé InChI |
LWMQYXPSTVKINX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)


![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)





